2-chloro-1-(1H-pyrrol-2-yl)ethanone

Catalog No.
S665014
CAS No.
53391-62-1
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-1-(1H-pyrrol-2-yl)ethanone

CAS Number

53391-62-1

Product Name

2-chloro-1-(1H-pyrrol-2-yl)ethanone

IUPAC Name

2-chloro-1-(1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2

InChI Key

QWNLFQDHVIUYBL-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)CCl

Canonical SMILES

C1=CNC(=C1)C(=O)CCl

Crystallography and Hydrogen Bonding Studies

Proteomics Research

Synthesis of Pyrrolo[1,2-a]quinoxalines

Synthesis of 1,3-Diazole Derivatives

Safety and Handling

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H6ClNOC_6H_6ClNO and a molecular weight of 143.57 g/mol. It features a chloro group attached to the second carbon of an ethanone moiety, which is also linked to a pyrrole ring at the first position. This compound is notable for its unique structure that combines both a heterocyclic aromatic system and a carbonyl group, making it a significant subject of study in organic chemistry and medicinal research .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the carbonyl group into alcohols or alkanes.

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

Research indicates that 2-chloro-1-(1H-pyrrol-2-yl)ethanone exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with biological macromolecules in significant ways. The mechanism of action likely involves its electrophilic carbonyl group and nucleophilic chlorine atom, which facilitate various chemical transformations that could impact cellular functions .

The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. A common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride under reflux conditions. This synthetic route is adaptable for larger-scale production, which may involve continuous flow processes to enhance efficiency and yield while ensuring safety and environmental controls .

This compound serves several important applications:

  • Organic Synthesis: It acts as an intermediate in synthesizing various heterocyclic compounds.
  • Medicinal Chemistry: It is explored as a precursor for developing pharmaceutical agents.
  • Biological Studies: Its potential therapeutic effects are under investigation.
  • Industrial

Studies on the interactions of 2-chloro-1-(1H-pyrrol-2-yl)ethanone with biomolecules are ongoing. The compound's reactivity due to its electrophilic nature suggests that it may form covalent bonds with proteins or nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 2-chloro-1-(1H-pyrrol-2-yl)ethanone:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanoneContains a methyl group on the pyrrole ringAdditional methyl substitution alters reactivity
1-(1-methyl-1H-pyrrol-2-yl)ethanoneLacks the chloro groupFocuses on methyl-substituted pyrrole derivatives
2-Bromo-1-(1H-pyrrol-2-yl)ethanoneContains a bromo group instead of chloroDifferent halogen alters reactivity and properties
2-Chloro-1-(2-pyrrolyl)ethanoneDifferent substitution on the pyrrole ringVaries in electronic properties due to substitution
2-ChloroacetophenoneAromatic ketone without pyrroleRepresents a different class of compounds

The uniqueness of 2-chloro-1-(1H-pyrrol-2-yl)ethanone lies in its specific substitution pattern on the pyrrole ring combined with the presence of a chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

XLogP3

1.6

Other CAS

53391-62-1

Wikipedia

2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one

Dates

Modify: 2023-08-15

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